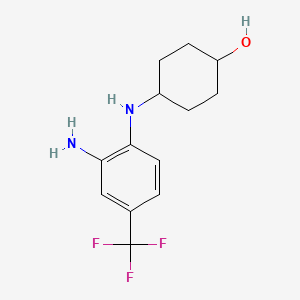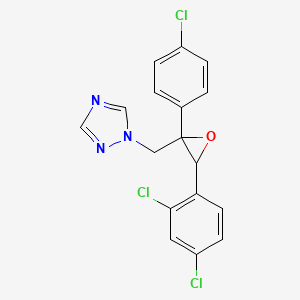
Alteconazole
描述
Alteconazole is a synthetic organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which is highly reactive due to the ring strain. This compound features a triazole ring, a chlorophenyl group, and a dichlorophenyl group, making it a molecule of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alteconazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Epoxidation: The final step involves the formation of the epoxide ring, which can be achieved through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation reactions to form diols.
Reduction: Reduction of the compound can lead to the opening of the epoxide ring, forming alcohols.
Substitution: The triazole and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Diols: From oxidation of the epoxide ring.
Alcohols: From reduction of the epoxide ring.
Substituted Triazoles: From nucleophilic substitution reactions.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Antifungal Agents: Triazole-containing compounds are known for their antifungal properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic applications, including antifungal and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of Alteconazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The epoxide ring can react with nucleophilic sites in proteins, leading to covalent modifications.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with antifungal properties.
Epoxides: A class of compounds with a three-membered cyclic ether group.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, known for their biological activities.
Uniqueness
The combination of the triazole ring, chlorophenyl, and dichlorophenyl groups in Alteconazole makes it unique in terms of its chemical reactivity and potential biological activities. This structural uniqueness can lead to specific interactions with biological targets, making it a compound of interest in various fields of research.
属性
分子式 |
C17H12Cl3N3O |
|---|---|
分子量 |
380.7 g/mol |
IUPAC 名称 |
1-[[2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2 |
InChI 键 |
HUSJLAKLJPOCEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
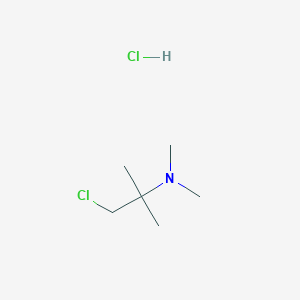
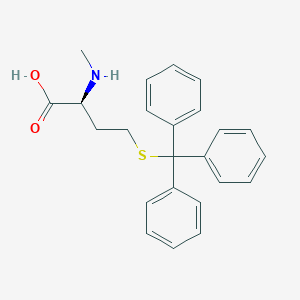
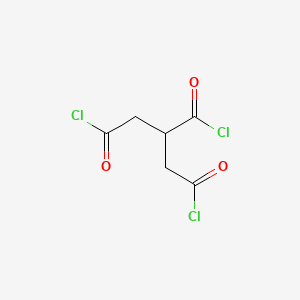
![2-Benzenesulfonylmethyl-[1,3,4]oxadiazole](/img/structure/B8286647.png)
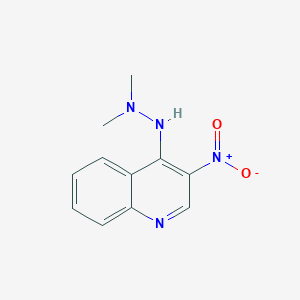



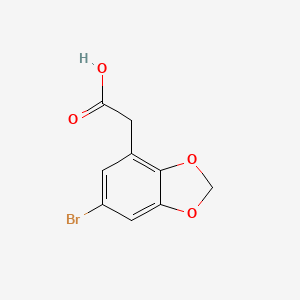
![3-[4-(Trifluoromethyl)anilino]pentanoic acid](/img/structure/B8286686.png)

![[2-Isopropoxy-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B8286709.png)

